molecular formula C14H17ClO2 B3103068 Ethyl 2-(4-chlorobenzyl)pent-4-enoate CAS No. 1431698-12-2

Ethyl 2-(4-chlorobenzyl)pent-4-enoate

Cat. No. B3103068
CAS RN: 1431698-12-2
M. Wt: 252.73 g/mol
InChI Key: BCZALDKQIYLJAS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzyl)pent-4-enoate is a chemical compound with the CAS Number: 1431698-12-2 . It has a molecular weight of 252.74 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

Ethyl 2-(4-chlorobenzyl)pent-4-enoate is a solid substance . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Stereoselective Synthesis

A method for the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate has been developed. This synthesis is important for producing side-chain materials for pharmaceuticals like cefcapene pivoxil, demonstrating the compound's role in drug development (Zhai et al., 2013).

Unnatural α-Amino Acid Derivatives

The compound has been utilized in the synthesis of highly substituted unnatural α-amino esters via a regiocontrolled and diastereoselective manner. This process involves Pd(II)-catalyzed three-component coupling, highlighting its application in creating complex organic molecules (Hopkins & Malinakova, 2007).

Molecular Docking Analyses

Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been synthesized and analyzed for its potential in cancer treatment through molecular docking studies with the c-MET protein. This underscores the role of such compounds in the development of novel therapeutics (Sert et al., 2020).

Crystal Packing Analysis

Research on ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed insights into crystal packing through nonhydrogen bonding interactions like N⋯π and O⋯π, which are less common than direct hydrogen bonding. This information is valuable for the design of molecular materials (Zhang, Wu, & Zhang, 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . The safety information pictograms indicate GHS07, and the signal word is 'Warning’ . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapours/spray (P261) .

properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)methyl]pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c1-3-5-12(14(16)17-4-2)10-11-6-8-13(15)9-7-11/h3,6-9,12H,1,4-5,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZALDKQIYLJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182519
Record name Benzenepropanoic acid, 4-chloro-α-2-propen-1-yl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorobenzyl)pent-4-enoate

CAS RN

1431698-12-2
Record name Benzenepropanoic acid, 4-chloro-α-2-propen-1-yl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431698-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-chloro-α-2-propen-1-yl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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